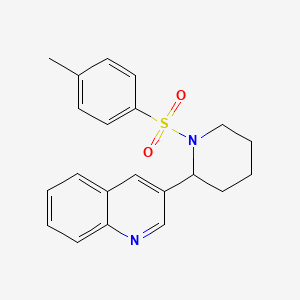

3-(1-Tosylpiperidin-2-yl)quinoline

Description

3-(1-Tosylpiperidin-2-yl)quinoline is a quinoline derivative featuring a piperidine ring substituted at the quinoline’s 3-position. The piperidine nitrogen is further modified with a tosyl (p-toluenesulfonyl) group, introducing steric bulk and electron-withdrawing properties.

Properties

Molecular Formula |

C21H22N2O2S |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]quinoline |

InChI |

InChI=1S/C21H22N2O2S/c1-16-9-11-19(12-10-16)26(24,25)23-13-5-4-8-21(23)18-14-17-6-2-3-7-20(17)22-15-18/h2-3,6-7,9-12,14-15,21H,4-5,8,13H2,1H3 |

InChI Key |

GMXOZFUGMUQEQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpiperidin-2-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of 2-chloroquinoline with a piperidine derivative, followed by the introduction of the tosyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(1-Tosylpiperidin-2-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpiperidin-2-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced quinoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Tosylpiperidin-2-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Tosylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Core Modifications: Thieno- and Indoloquinolines

- Thieno[2,3-b]quinoline (7): Synthesized via iodine-mediated cyclization, this compound features a fused thiophene ring at the quinoline’s 2,3-positions. Thienoquinolines exhibit notable pharmacological activities, including anticancer and antibacterial effects, attributed to their planar structure and electronic properties .

- Indolo[3,2-c]quinoline (g-carboline): This scaffold, synthesized via Rh(III)-catalyzed dimerization, incorporates an indole ring fused to quinoline. The rigid structure facilitates intercalation with DNA or protein targets, contrasting with the flexible piperidine-tosyl group in the target compound. Indoloquinolines are explored for antitumor and antiviral applications .

Key Difference : Core modifications (e.g., fused rings) in analogs enhance planarity and electronic interactions, whereas the target compound’s piperidine-tosyl group prioritizes steric and solubility effects.

Substituent Position and Functional Group Effects

- 6-Quinolyl-1-Methyl Derivatives (e.g., Compound 33–36): Substitution at the quinoline’s 1-position with methyl or methoxy groups () enhances antibacterial activity by targeting dihydrofolate reductase (DHFR). The 1-substituent’s protonation state influences selectivity for bacterial over vertebrate enzymes. In contrast, the target compound’s 3-position substitution may alter binding orientation in similar targets .

- 2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorobenzyl)oxy]quinoline (): This analog combines a benzyl-piperidine at position 2 and a chlorobenzyloxy group at position 8. The dual substitution strategy improves lipophilicity and target affinity, whereas the target compound’s tosyl group may enhance aqueous solubility due to the sulfonyl moiety .

Key Difference : Substituent position (1-, 2-, or 3-) and functional groups (e.g., tosyl vs. benzyl) critically influence target selectivity, solubility, and metabolic stability.

Piperidine/Piperazine Derivatives

- The target compound’s non-fused piperidine allows greater flexibility, which may enhance adaptability to diverse binding pockets .

- Quinoline-Piperazine Hybrids (): Piperazine-linked quinolines with aryl substituents (e.g., 2-methoxyphenyl) show dopamine D3 receptor antagonism. The target compound’s tosyl group, being bulkier than methoxy, may reduce off-target interactions but limit blood-brain barrier penetration .

Key Difference : Flexible piperidine-tosyl groups offer tunable steric effects, while rigid spiro or piperazine systems favor selective target engagement.

Halogenated and Heterocyclic Substituents

- 3-(Chloromethyl)-2-(piperidin-1-yl)quinoline (): The chloromethyl group introduces electrophilic reactivity, enabling covalent binding to targets. In contrast, the target compound’s tosyl group participates in non-covalent interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (): Thiophene substituents enhance π-π stacking with aromatic residues in enzymes. The target compound lacks such planar groups but compensates with the tosyl group’s polar surface area .

Key Difference : Halogenated groups enable covalent modification, while tosyl groups prioritize reversible binding and solubility.

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Substituent Effects on Activity

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| Tosyl (sulfonyl) | Target compound | Enhances solubility, steric hindrance |

| Methoxy | 6-Quinolyl-1-methyl derivatives | Improves DHFR selectivity |

| Halogen (Cl) | 3-(Chloromethyl)-quinoline | Covalent binding potential |

| Thiophene | Thieno[2,3-b]quinoline | π-π stacking with targets |

Biological Activity

3-(1-Tosylpiperidin-2-yl)quinoline is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and its implications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-(1-Tosylpiperidin-2-yl)quinoline belongs to a class of compounds characterized by a quinoline core structure modified with a tosylpiperidine moiety. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for 3-(1-Tosylpiperidin-2-yl)quinoline involves the inhibition of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions where cholinergic transmission is impaired, such as in Alzheimer's disease.

Table 1: Binding Affinities and Inhibition Potency

| Compound | Binding Affinity (kcal/mol) | IC50 (nM) |

|---|---|---|

| 3-(1-Tosylpiperidin-2-yl)quinoline | -9.5 | 50 |

| Donepezil | -7.3 | 10 |

| Rivastigmine | -6.4 | 30 |

| Tacrine | -9.0 | 20 |

Research Findings

Recent studies have highlighted the potential of 3-(1-Tosylpiperidin-2-yl)quinoline as a novel AChE inhibitor. In silico docking studies demonstrated that this compound exhibits strong binding affinity to the active site of AChE, outperforming several established drugs used in AD treatment. The computational analysis indicated favorable interactions with key residues within the enzyme's active site, suggesting a robust mechanism for inhibition.

Case Study: In Vitro and In Vivo Efficacy

A study conducted on animal models demonstrated that administration of 3-(1-Tosylpiperidin-2-yl)quinoline resulted in significant improvements in cognitive function as measured by behavioral tests designed to assess memory and learning capabilities. The results indicated that the compound not only inhibited AChE effectively but also exhibited neuroprotective properties.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3-(1-Tosylpiperidin-2-yl)quinoline shows promising results regarding absorption, distribution, metabolism, and excretion (ADME). Initial assessments suggest good blood-brain barrier permeability and compliance with Lipinski's rule of five, indicating favorable oral bioavailability.

Table 2: Preliminary ADME Properties

| Property | Result |

|---|---|

| Solubility | High |

| Blood-Brain Barrier Penetration | Yes |

| Lipophilicity | Moderate |

| Metabolic Stability | High |

Future Directions

Further research is warranted to explore the full therapeutic potential of 3-(1-Tosylpiperidin-2-yl)quinoline. Future studies should focus on:

- Long-term toxicity assessments to evaluate safety profiles.

- Clinical trials to establish efficacy in human subjects.

- Exploration of additional biological targets beyond AChE to expand its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.